

# Determining Butterfat: A Guide to Solvent Extraction Methods

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## Compound of Interest

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This document provides detailed application notes and protocols for the determination of **butterfat** content using established solvent extraction methods. These techniques are fundamental in quality control, nutritional analysis, and research within the dairy and food science industries.

## Introduction

Accurate determination of fat content in **butter** and other dairy products is crucial for regulatory compliance, nutritional labeling, and product formulation. Solvent extraction remains a cornerstone of lipid analysis, offering high accuracy and reproducibility. This guide focuses on three principal gravimetric methods: the Röse-Gottlieb, Mojonnier, and Schmid-Bondzynski-Ratzlaff (SBR) methods. Each method employs specific solvents and procedural steps to isolate and quantify the fat content.

## Methods Overview

- **Röse-Gottlieb Method:** A classic and highly accurate method, often considered a reference standard. It involves an alkaline-ethanolic hydrolysis to break fat-protein emulsions, followed by extraction with a mixture of diethyl ether and petroleum ether.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Mojonnier Method:** A widely used modification of the Röse-Gottlieb method, particularly prevalent in the United States.[\[4\]](#) It utilizes specialized Mojonnier flasks and a centrifuge to

expedite the separation of the ethereal fat solution.[4]

- Schmid-Bondzynski-Ratzlaff (SBR) Method: This method is typically employed for cheese and other dairy products with a high protein content that are not easily dispersed by alkaline hydrolysis alone.[5][6] It utilizes an acid hydrolysis step with hydrochloric acid to break down the protein matrix before solvent extraction.[5][6]

## Data Presentation: Comparison of Method Performance

The selection of an appropriate method often depends on the specific dairy matrix, available equipment, and the required level of precision. The following table summarizes key quantitative performance parameters for the described solvent extraction methods based on collaborative studies and research findings.

Method	Principle	Typical Application	Repeatability (r)	Reproducibility (R)	Recovery Rate (%)	Key Advantages	Key Disadvantages
Röse-Gottlieb	Alkaline-Ethanollic Hydrolysis & Solvent Extraction	Liquid milk, Cream, Ice Cream	~0.03 g/100g [1]	~0.04 g/100g	High (often considered the gold standard) [3]	High accuracy and precision. [3]	Time-consuming, requires careful technique.
Mojonnier	Alkaline-Ethanollic Hydrolysis & Centrifugation-Assisted Solvent Extraction	Milk, Cream, Ice Cream, Dried Milk	~0.02% - 0.07%	~0.04% - 0.13%	High (comparable to Röse-Gottlieb)	Faster than the traditional Röse-Gottlieb method. [4]	Requires specialized and expensive equipment.
Schmid-Bondzynski-Ratzlaff (SBR)	Acid Hydrolysis & Solvent Extraction	Cheese, Processed Cheese, Yogurt	0.27 g/100g (for spreadable fats)[7]	0.44 g/100g (for spreadable fats)[7]	Good, but may co-extract non-lipid material.	Effective for high-protein and solid dairy products. [5][6]	Acid digestion can be harsh and may degrade some lipids.
Direct Solvent Extraction (for butter and spreads)	Direct extraction with petroleum ether	Butter, Margarine, Spreads	0.14 - 0.41 g/100g [7][8]	0.26 - 0.79 g/100g [7][8]	99.9% (for butter)[9] [10]	Simpler and faster than hydrolysis methods.	May not be suitable for all dairy matrices.

## Experimental Protocols

The following are detailed protocols for the Röse-Gottlieb, Mojonnier, and Schmid-Bondzynski-Ratzlaff methods. Adherence to these steps is critical for obtaining accurate and reproducible results.

### Protocol 1: Röse-Gottlieb Method for Butterfat Determination

1. Principle: This method is based on the extraction of fat from an ammoniacal-alcoholic solution of the sample with diethyl ether and petroleum ether. The solvents are then evaporated, and the residue is weighed.<sup>[1][2][3]</sup>

2. Apparatus:

- Mojonnier fat extraction flask or similar extraction tube
- Analytical balance, sensitive to 0.1 mg
- Water bath
- Drying oven ( $102 \pm 2^\circ\text{C}$ )
- Desiccator
- Beakers, pipettes, and graduated cylinders

3. Reagents:

- Ammonium hydroxide (concentrated, specific gravity 0.90)
- Ethyl alcohol (95% v/v)
- Diethyl ether (peroxide-free)
- Petroleum ether (boiling range  $30\text{-}60^\circ\text{C}$ )

4. Procedure:

- **Sample Preparation:** Accurately weigh approximately 1-1.5 g of a well-mixed **butter** sample into the extraction flask.
- **Digestion:** Add 1.25 mL of ammonium hydroxide and mix thoroughly. Add 10 mL of ethyl alcohol and mix again.
- **First Extraction:** Add 25 mL of diethyl ether, stopper the flask, and shake vigorously for 1 minute.[11] Add 25 mL of petroleum ether and shake again for 30 seconds.[11]
- **Phase Separation:** Allow the flask to stand until the upper ether layer is clear and completely separated from the aqueous layer, or centrifuge for 30 seconds at 600 rpm.
- **Solvent Collection:** Carefully decant the ether layer into a pre-weighed, clean, and dry collection flask or dish.
- **Second Extraction:** Repeat the extraction of the remaining liquid in the flask using 15 mL of diethyl ether and 15 mL of petroleum ether.
- **Third Extraction:** Repeat the extraction one more time with 15 mL of each ether.
- **Solvent Evaporation:** Evaporate the combined ether extracts on a steam bath or in a solvent evaporation unit.
- **Drying:** Dry the flask containing the extracted fat in an oven at  $102 \pm 2^\circ\text{C}$  for 2 hours, or until a constant weight is achieved.[1]
- **Weighing:** Cool the flask in a desiccator to room temperature and weigh.
- **Calculation:** The weight of the fat is the final weight of the flask minus its tare weight. The percentage of fat is calculated as:  $(\text{Weight of fat} / \text{Weight of sample}) \times 100$

## Protocol 2: Mojonnier Method for Butterfat Determination

1. **Principle:** A modification of the Röse-Gottlieb method utilizing specialized Mojonnier flasks and a centrifuge to accelerate the separation of the ether and aqueous phases.[4]

## 2. Apparatus:

- Mojonnier fat extraction flask with a stopper
- Mojonnier centrifuge
- Mojonnier oven and cooling desiccator
- Analytical balance, sensitive to 0.1 mg
- Water bath
- Pipettes and graduated cylinders

## 3. Reagents:

- Ammonium hydroxide (concentrated, specific gravity 0.90)
- Ethyl alcohol (95% v/v)
- Diethyl ether (peroxide-free)
- Petroleum ether (boiling range 30-60°C)

## 4. Procedure:

- **Sample Preparation:** Accurately weigh approximately 1 g of the **butter** sample into the Mojonnier flask.
- **Digestion:** Add 9 mL of hot water and shake to melt and disperse the **butter**. Cool to room temperature. Add 1.5 mL of ammonium hydroxide and mix well. Add 10 mL of ethyl alcohol, stopper the flask, and shake for 15 seconds.
- **First Extraction:** Add 25 mL of diethyl ether, stopper, and shake vigorously for 30 seconds. Add 25 mL of petroleum ether, stopper, and shake again for 30 seconds.
- **Centrifugation:** Centrifuge the flask for 30 seconds at 600 rpm.
- **Solvent Collection:** Decant the supernatant ether layer into a pre-weighed Mojonnier fat dish.

- Second Extraction: Repeat the extraction with 15 mL of diethyl ether and 15 mL of petroleum ether. Centrifuge and decant as before.
- Third Extraction: Perform a third extraction with 15 mL of each ether, centrifuge, and decant.
- Solvent Evaporation: Evaporate the solvent from the fat dish on the hot plate of the Mojonnier oven.
- Drying: Place the dish in the Mojonnier oven at 135°C for 5 minutes with the vacuum on.
- Cooling and Weighing: Transfer the dish to the cooling desiccator for 7 minutes and then weigh.
- Calculation: Calculate the percentage of fat as described in the Röse-Gottlieb method.

## Protocol 3: Schmid-Bondzynski-Ratzlaff (SBR) Method for Fat Determination in Cheese

1. Principle: The cheese sample is digested with hydrochloric acid to hydrolyze the proteins and release the fat. The fat is then extracted with diethyl ether and petroleum ether.<sup>[5][6]</sup>

2. Apparatus:

- Mojonnier fat extraction flask or a similar extraction tube
- Analytical balance, sensitive to 0.1 mg
- Boiling water bath
- Drying oven (102 ± 2°C)
- Desiccator
- Beakers, pipettes, and graduated cylinders

3. Reagents:

- Hydrochloric acid (concentrated, specific gravity 1.19)

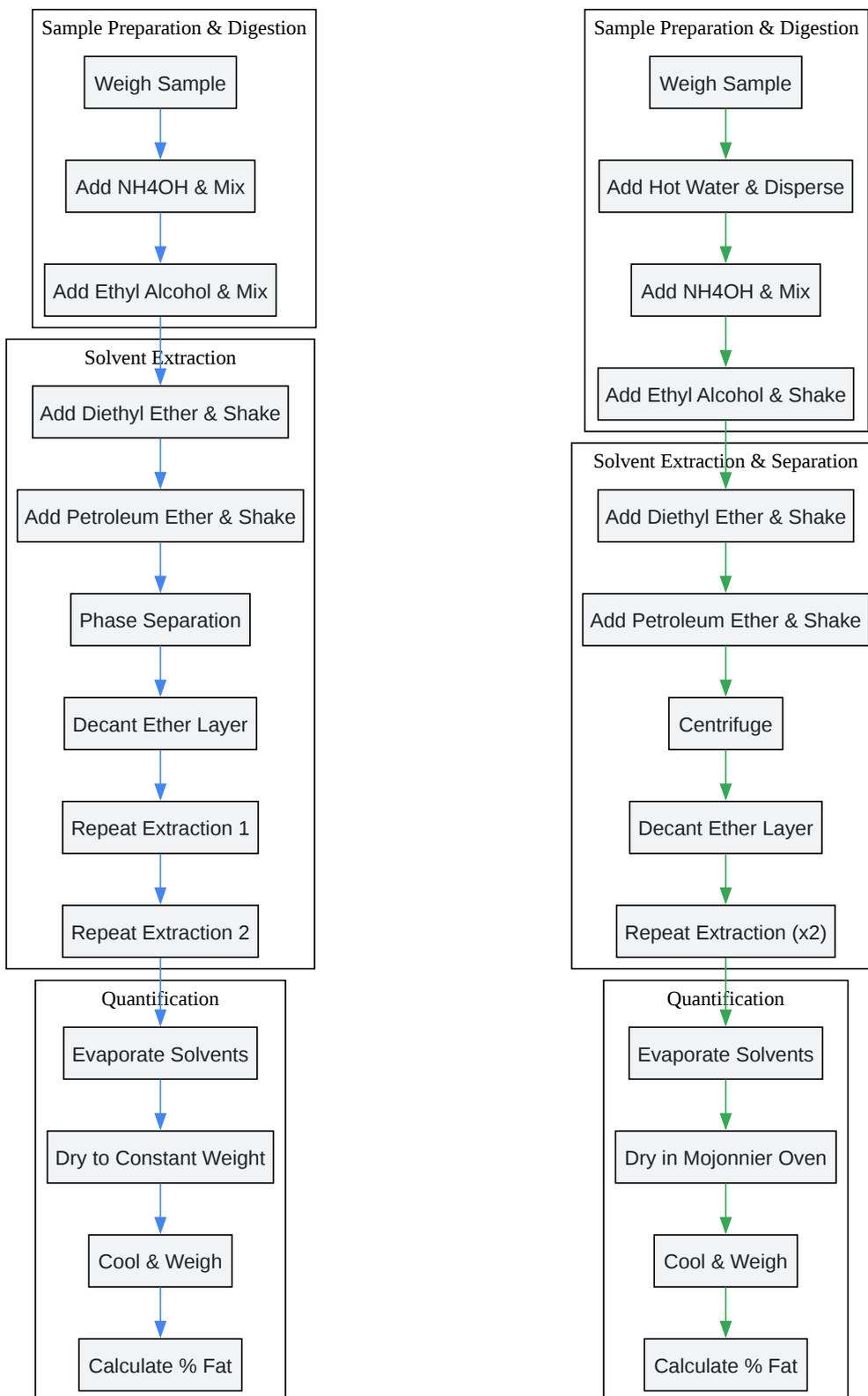
- Ethyl alcohol (95% v/v)
- Diethyl ether (peroxide-free)
- Petroleum ether (boiling range 30-60°C)

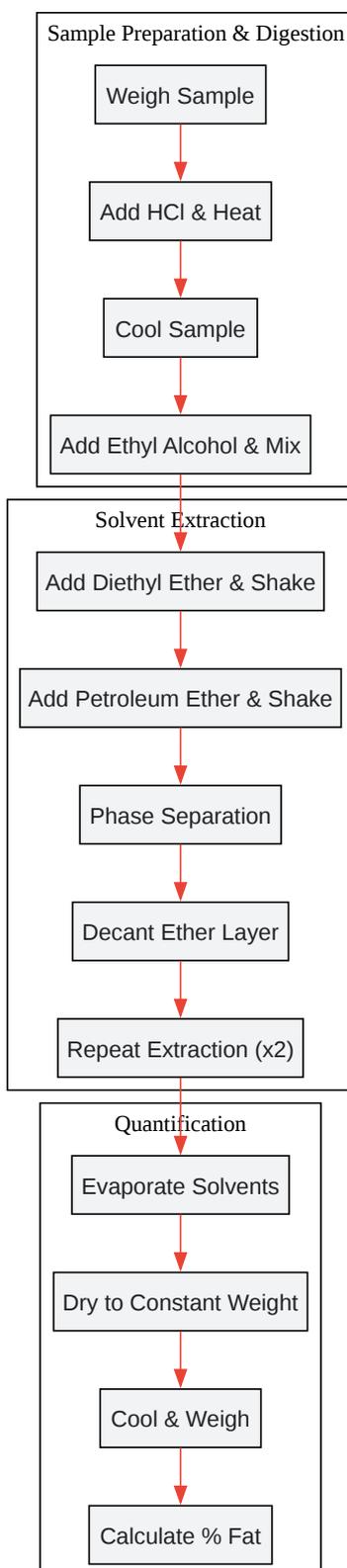
#### 4. Procedure:

- **Sample Preparation:** Accurately weigh approximately 1-3 g of a prepared cheese sample into the extraction flask.
- **Acid Digestion:** Add 10 mL of hydrochloric acid and heat in a boiling water bath, shaking occasionally, until the protein is completely digested (the solution should be dark brown and free of lumps). Cool the flask.
- **Alcohol Addition:** Add 10 mL of ethyl alcohol and mix well.
- **First Extraction:** Add 25 mL of diethyl ether, stopper the flask, and shake vigorously for 1 minute.
- **Second Solvent Addition:** Add 25 mL of petroleum ether and shake again for 30 seconds.
- **Phase Separation:** Allow the flask to stand until the upper ether layer is clear, or centrifuge to separate the layers.
- **Solvent Collection:** Decant the ether layer into a pre-weighed collection flask.
- **Repeat Extractions:** Perform two more extractions with 15 mL of each ether.
- **Solvent Evaporation:** Evaporate the combined ether extracts.
- **Drying and Weighing:** Dry the extracted fat in an oven at  $102 \pm 2^\circ\text{C}$  to a constant weight. Cool in a desiccator and weigh.
- **Calculation:** Calculate the percentage of fat as described in the previous methods.

## Visualized Workflows

The following diagrams illustrate the experimental workflows for the described solvent extraction methods.





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